1-(Pentylselanyl)penta-1,4-diene
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Overview
Description
1-(Pentylselanyl)penta-1,4-diene is an organic compound that features a pentylselanyl group attached to a penta-1,4-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentylselanyl)penta-1,4-diene typically involves the reaction of penta-1,4-diene with a pentylselanyl reagent under specific conditions. One common method includes the use of a selenylation reaction where a pentylselanyl halide reacts with penta-1,4-diene in the presence of a base to form the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentylselanyl)penta-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenyl group to a selenide.
Substitution: The pentylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pentylselanyl)penta-1,4-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives have shown potential antiviral and antibacterial activities.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1-(Pentylselanyl)penta-1,4-diene exerts its effects involves the interaction of the selenyl group with biological molecules. Selenium is known to play a role in redox reactions and can influence the activity of enzymes and proteins. The compound may target specific molecular pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Penta-1,4-diene: A simpler diene without the selenyl group.
Pentylselanyl derivatives: Other compounds with different diene backbones or additional functional groups.
Uniqueness: 1-(Pentylselanyl)penta-1,4-diene is unique due to the combination of the pentylselanyl group and the penta-1,4-diene backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
183729-00-2 |
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Molecular Formula |
C10H18Se |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-penta-1,4-dienylselanylpentane |
InChI |
InChI=1S/C10H18Se/c1-3-5-7-9-11-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3 |
InChI Key |
SNGBAWKRRGSXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Se]C=CCC=C |
Origin of Product |
United States |
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